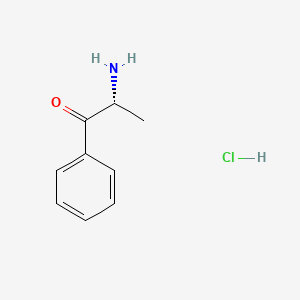

(R)-(+)-Cathinone hydrochloride

Description

Historical Context and Isolation of Cathinones in Research

The history of cathinone (B1664624) is intrinsically linked to the shrub Catha edulis (khat), a plant native to the Horn of Africa and the Arabian Peninsula. For centuries, the fresh leaves of the khat plant have been chewed for their stimulant effects. It was not until 1975 that a United Nations laboratory isolated cathinone as the primary psychoactive constituent of the plant. acs.org Prior to this, it was believed that cathine (B3424674), a less potent substance, was the main active component. nih.gov

The isolation and identification of cathinone, specifically the S(-)-enantiomer which is more abundant in the fresh plant, marked a pivotal moment in understanding the pharmacology of khat. nih.goveuropa.eu Research demonstrated that cathinone's stimulant properties were more potent than those of cathine. nih.gov The instability of cathinone, which rapidly metabolizes to cathine as the leaves dry, explains why fresh leaves are preferred for their more pronounced effects. wikipedia.org The synthesis of cathinone and its optical isomers by the United Nations Narcotics Laboratory in 1978 further opened the door for detailed pharmacological and toxicological investigations. nih.gov

Structural Classification within β-Ketoamphetamines and Phenethylamines

From a chemical standpoint, (R)-(+)-cathinone hydrochloride is classified as a β-ketoamphetamine and a member of the broader phenethylamine (B48288) class. europa.eu Its structure is analogous to amphetamine but is distinguished by the presence of a ketone functional group at the beta (β) position of the phenethylamine backbone. wikipedia.org This β-keto group significantly influences the molecule's polarity and its ability to cross the blood-brain barrier, generally resulting in lower potency compared to its corresponding non-keto phenethylamine analogue. europa.eu

The general structure of cathinone derivatives consists of a phenyl ring attached to an ethylamine (B1201723) chain with a ketone group on the beta carbon. acs.org Variations in the aromatic ring, the aliphatic side chain, and the terminal amino group give rise to a vast number of synthetic cathinones. acs.org The hydrochloride salt form of (R)-(+)-cathinone enhances its stability and water solubility, making it suitable for laboratory research and analytical standards. unodc.orgmdpi.com

Enantiomeric Significance in Cathinone Research

Cathinone possesses a chiral center at the alpha (α) carbon, meaning it exists as two stereoisomers, or enantiomers: (S)-(-)-cathinone and (R)-(+)-cathinone. nih.govnih.gov This stereochemistry is of profound importance in pharmacology, as enantiomers can exhibit significantly different biological activities. nih.govoup.com In the case of cathinone, research has consistently shown that the (S)-(-)-enantiomer is the more potent of the two. nih.govunodc.org

Studies have demonstrated that S(-)-cathinone is more potent as a locomotor stimulant and in drug discrimination studies compared to R(+)-cathinone. nih.gov This enantioselectivity is a recurring theme in cathinone research, with the S-enantiomers of many cathinone derivatives displaying greater potency than their R-counterparts. mdpi.com The development of analytical techniques for the chiral separation of cathinone enantiomers, such as capillary electrophoresis and high-performance liquid chromatography, has been crucial for studying the distinct properties of each isomer. nih.govresearchgate.netmdpi.com

Table 1: Comparison of Cathinone Enantiomers

| Property | (S)-(-)-Cathinone | (R)-(+)-Cathinone |

|---|---|---|

| Potency | More potent stimulant | Less potent stimulant |

| Natural Abundance | Predominant enantiomer in fresh Catha edulis | |

| Metabolism | Metabolizes to R/S-(-)-norephedrine | Metabolizes to R/R-(-)-norpseudoephedrine |

This table summarizes the key differences between the two enantiomers of cathinone based on available research. nih.govnih.gov

Current Landscape of Academic Inquiry into this compound

The contemporary research landscape concerning cathinones, including the (R)-(+)-hydrochloride form, is dynamic and multifaceted. A significant portion of academic inquiry is driven by the continuous emergence of new synthetic cathinones on the illicit drug market. acs.orgnih.gov This has spurred research in several key areas:

Synthesis and Characterization: Researchers are actively synthesizing and characterizing new cathinone derivatives to understand their chemical properties and to create analytical reference materials for forensic identification. acs.orgnih.gov This includes the synthesis of hydrochloride salts for improved stability and handling. unodc.orgmdpi.com

Analytical and Forensic Chemistry: There is a strong focus on developing robust and reliable analytical methods for the detection and chiral separation of cathinones and their metabolites in biological and seized samples. nih.govresearchgate.netmdpi.com Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this field. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial area of research involves elucidating the structure-activity relationships of synthetic cathinones. acs.orgnih.gov These studies aim to understand how modifications to the cathinone scaffold affect their interaction with monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) and, consequently, their pharmacological effects. acs.orgnih.gov Research has shown that the S-enantiomers of many cathinones are more potent, highlighting the importance of stereochemistry in SAR studies. nih.govmdpi.com

Pharmacological and Toxicological Investigations: In vitro and in vivo studies are conducted to characterize the pharmacological and toxicological profiles of new cathinone derivatives. nih.govnih.gov These studies often compare the effects of different enantiomers to understand the stereoselective nature of their actions. mdpi.comnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZCAKYHISJOIK-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048867 | |

| Record name | (R)-(+)-Cathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76333-53-4 | |

| Record name | (+)-(R)-Cathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076333534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-Cathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76333-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATHINONE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB6I5IQSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Preparative Methodologies for R + Cathinone Hydrochloride

Established Synthetic Routes for (R)-(+)-Cathinone Hydrochloride

Several synthetic pathways have been established for the production of cathinone (B1664624). These routes often begin with commercially available precursors and involve key chemical transformations to introduce the desired functional groups and stereochemistry.

Reduction of β-Keto Amine Precursors

The reduction of a β-keto amine precursor, specifically 2-amino-1-phenyl-1-propanone, is a direct method to produce cathinone. However, this approach typically yields a racemic mixture of (R)- and (S)-cathinone, as the reduction of the ketone can occur from either face of the molecule with nearly equal probability in the absence of a chiral influence.

To obtain the desired (R)-(+)-enantiomer, stereoselective reduction methods are necessary. This can be achieved through the use of chiral reducing agents or catalysts that favor the formation of one stereoisomer over the other. The choice of reducing agent and reaction conditions is critical in determining the enantiomeric excess of the final product.

α-Haloketone Intermediates and Subsequent Amine Substitution

A common and well-documented synthetic route to cathinone involves the use of an α-haloketone intermediate. wikipedia.org This method typically starts with propiophenone (B1677668), which is a readily available starting material. wikipedia.org

The synthesis proceeds in two main steps:

α-Halogenation: Propiophenone is halogenated at the α-position, most commonly with bromine, to form α-bromopropiophenone. wikipedia.orgacs.org This reaction is often carried out in a suitable solvent like glacial acetic acid.

Amine Substitution: The resulting α-bromopropiophenone is then reacted with an amine source, such as ammonia (B1221849), to substitute the bromine atom and form the primary amine of cathinone. wikipedia.org This step results in the formation of a racemic mixture of cathinone. wikipedia.org

This method is versatile and can be adapted to produce various cathinone derivatives by using different substituted propiophenones or amines. europa.eu

| Starting Material | Intermediate | Reagents | Product |

| Propiophenone | α-Bromopropiophenone | 1. Bromine, Acetic Acid 2. Ammonia | Racemic Cathinone |

Specific Precursor-Based Syntheses (e.g., from Chiral Ephedrine (B3423809) Analogs)

A stereospecific route to (R)-(+)-cathinone involves the oxidation of naturally occurring chiral precursors like ephedrine and pseudoephedrine. wikipedia.orgoup.comresearchgate.netoup.comresearchgate.net This method is advantageous as the stereochemistry of the starting material directs the formation of the desired enantiomer of cathinone.

Specifically, the oxidation of (+)-pseudoephedrine or (-)-ephedrine yields (R)-(+)-cathinone. oup.com Common oxidizing agents for this transformation include potassium permanganate (B83412) or potassium dichromate in an acidic medium. oup.comresearchgate.netnih.gov The oxidation of the secondary alcohol in the ephedrine analog to a ketone proceeds with retention of configuration at the adjacent chiral center, thus producing the homochiral cathinone. oup.comoup.com

| Chiral Precursor | Oxidizing Agent | Product |

| (+)-Pseudoephedrine | Potassium Permanganate/Acid | (R)-(+)-Cathinone |

| (-)-Ephedrine | Potassium Dichromate/Acid | (R)-(+)-Cathinone |

Enantioselective Synthetic Strategies for this compound

Achieving a high enantiomeric purity of (R)-(+)-cathinone is crucial for studying its specific biological activities. Enantioselective synthesis aims to produce the desired enantiomer directly, avoiding the need for chiral resolution of a racemic mixture. researchgate.net

One approach to enantioselective synthesis starts with an optically active amino acid, such as S-alanine. wikipedia.org The amino acid is first N-acetylated, and then the carboxylic acid is converted to an acyl chloride using a chlorinating agent like phosphorus pentachloride. wikipedia.org This is followed by a Friedel-Crafts acylation with benzene (B151609) to form an N-acetylated cathinone precursor, which can then be deprotected to yield the desired enantiomer.

Another strategy involves the microbiological reduction of 2-azido-1-phenyl-1-propanone. researchgate.net Certain microorganisms can selectively reduce the keto group to a hydroxyl group with a specific stereochemistry. The resulting azido (B1232118) alcohol can then be converted to the corresponding amino alcohol and subsequently oxidized to the chiral cathinone.

The development of chiral catalysts for the asymmetric reduction of β-keto amines or the asymmetric amination of α-haloketones is an active area of research aimed at producing (R)-(+)-cathinone with high enantiomeric excess. nih.govnih.gov

Chemical Reactivity and Degradation Pathways of this compound in Research Samples

This compound is a relatively stable salt. However, the free base form is known to be unstable and can degrade over time. wikipedia.orgmdpi.com The presence of both a primary amine and a ketone functional group makes it susceptible to various reactions, particularly oxidation and dimerization. wikipedia.org

Oxidation Reactions and Derived Products

Cathinone can undergo oxidation, which is a significant degradation pathway. nih.govoup.com This can occur through exposure to air (auto-oxidation) or during analytical procedures, such as gas chromatography, where high temperatures are used. nih.govjst.go.jp

The oxidation of cathinone can lead to the formation of various degradation products. One common oxidative degradation pathway involves the loss of two hydrogen atoms, resulting in the formation of an enamine or an imine. oup.com These degradation products can be detected as they have a molecular weight that is 2 Da less than the parent compound. nih.govoup.com

In research samples, particularly those stored for extended periods or exposed to non-ideal conditions like high temperatures or alkaline pH, the presence of these oxidation products can be observed. nih.govojp.gov The hydrochloride salt of cathinone is generally more stable than the free base, but decomposition can still occur over time, especially when exposed to air. nih.gov Studies have shown that the stability of cathinone derivatives is influenced by their chemical structure, with some substituted analogs showing greater resistance to degradation. acs.org

A proposed mechanism for the degradation of substituted cathinones involves base-catalyzed tautomerism, followed by hydrolysis of the resulting imine to an alpha-hydroxyketone. This can then be oxidized to an alpha-dicarbonyl compound, which can further hydrolyze to an acid. researchgate.net

| Compound | Degradation Condition | Major Degradation Products |

| (R)-(+)-Cathinone | Air, Heat | Imines, Enamines, Dimerization products |

| Substituted Cathinones | Base Catalysis | Alpha-hydroxyketones, Alpha-dicarbonyls, Carboxylic acids |

Reduction Reactions and Related Metabolite Analogs

The metabolism of cathinone isomers is a stereospecific process involving the reduction of the β-keto group. nih.govwikipedia.org This enzymatic reduction in the liver is a primary metabolic pathway for (R)-(+)-Cathinone. wikipedia.org Scientific studies have demonstrated that the main metabolite of R-(+)-cathinone is R,R-(-)-norpseudoephedrine. nih.gov This transformation is the result of a stereospecific keto reduction process. nih.gov

In contrast, the other enantiomer, S-(-)-cathinone, is primarily metabolized to R/S-(-)-norephedrine. nih.gov The reduction of the ketone group in cathinone isomers produces less potent, but structurally similar, amino alcohol metabolites. nih.govwikipedia.org These metabolites, including cathine (B3424674) (also known as (+)-norpseudoephedrine) and norephedrine (B3415761), are themselves central nervous system stimulants, although with weaker effects than the parent compound. wikipedia.orgnih.gov The metabolic conversion of cathinone is significant, with only a small fraction of the ingested compound being excreted unchanged in the urine. wikipedia.org

| Parent Compound | Primary Metabolite | Metabolic Process | Stereochemistry of Metabolite |

|---|---|---|---|

| (R)-(+)-Cathinone | Norpseudoephedrine | Stereospecific Keto Reduction | (1R,2R)-(-)-Norpseudoephedrine |

| (S)-(-)-Cathinone | Norephedrine | Stereospecific Keto Reduction | (1R,2S)-(-)-Norephedrine |

Dimerization and Stability Considerations in Analytical and Research Settings

The chemical structure of cathinone, featuring both a primary amine and a ketone, makes it susceptible to degradation, posing challenges for its analysis and storage. wikipedia.org Two key aspects of its instability are dimerization and its sensitivity to environmental conditions.

Dimerization: (R)-(+)-Cathinone, particularly in its free base form, is prone to rapid dimerization. wikipedia.orgeuropa.eu This process involves the formation of a dihydropyrazine (B8608421) dimer, which is pharmacologically inactive. wikipedia.orgeuropa.eu The dimerization significantly reduces the concentration of active cathinone, which is a critical consideration for researchers isolating the compound from natural sources or handling it in non-salt forms. wikipedia.org This instability is a known characteristic of non-N-substituted cathinones. wikipedia.org

Stability in Analytical Samples: The stability of cathinones in biological samples is a crucial factor for the accurate interpretation of analytical results in forensic and clinical toxicology. nih.gov Studies have consistently shown that cathinone stability is highly dependent on temperature, pH, and the storage matrix. ojp.govojp.govoup.com

Temperature: Cathinones are most stable when stored frozen (-20°C or below). ojp.govnih.gov At refrigerated (4°C) and ambient temperatures (20°C to 32°C), significant degradation occurs, with some compounds becoming undetectable within hours or days. ojp.govoup.com For instance, at an elevated temperature of 32°C, the half-life of some cathinones in blood can be as short as 8 hours. oup.com

pH: The pH of the medium has a profound effect on cathinone stability. Acidic conditions (e.g., pH 4) considerably enhance stability, while alkaline conditions (e.g., pH 8) promote rapid degradation. ojp.govojp.gov In authentic urine specimens, pH has been shown to be a more critical predictor of stability than the duration of storage. ojp.gov

Matrix and Preservatives: The type of biological matrix (e.g., blood, urine) and the presence of preservatives also influence stability. nih.govnih.gov While many synthetic cathinones degrade in methanol-based solutions and blood preserved with Na₂EDTA, they exhibit greater stability in acetonitrile (B52724) and unpreserved urine. nih.govnih.gov Dihydro-metabolites of cathinones generally show improved stability compared to the parent compounds across various storage temperatures, making them potentially better biomarkers for retesting stored samples. nih.gov

Structural Influence: The chemical structure of the cathinone analog plays a significant role in its stability. ojp.govoup.com Cathinones featuring a pyrrolidine (B122466) ring or a methylenedioxy group demonstrate significantly higher stability compared to unsubstituted or ring-substituted secondary amine cathinones. ojp.govojp.gov

| Condition | Effect on Cathinone Stability | Recommendation for Analytical/Research Settings |

|---|---|---|

| Temperature | Highly unstable at ambient and elevated temperatures. Most stable when frozen (-20°C or lower). ojp.govoup.com | Store all samples and standards frozen. Avoid repeated freeze-thaw cycles. |

| pH | Significantly more stable in acidic conditions (pH 4) and least stable in alkaline conditions (pH 8). ojp.govojp.gov | Acidify biological samples (e.g., urine) to a pH of approximately 4 for long-term storage. |

| Matrix | Degradation observed in blood (preserved with Na₂EDTA) and methanolic solutions. More stable in unpreserved urine and acetonitrile. nih.govnih.gov | Use acetonitrile for preparing standard solutions. Analyze blood samples promptly after collection. |

| Structure | Pyrrolidine and methylenedioxy-substituted analogs are more stable. ojp.govojp.gov | Be aware of the inherent instability of primary amine cathinones like (R)-(+)-Cathinone compared to its derivatives. |

Given these factors, analytical data for cathinones must be interpreted with caution, considering the storage history and integrity of the specimen to ensure the reported concentrations accurately reflect the levels at the time of collection. nih.gov

Biosynthesis of Natural Cathinones Contextual for R + Cathinone Research

L-Phenylalanine as a Biosynthetic Precursor

The journey from a common amino acid to a potent psychoactive compound begins with L-phenylalanine. This aromatic amino acid serves as the fundamental building block for the synthesis of cathinone (B1664624) and other related alkaloids in Catha edulis. nih.govresearchgate.net The initial and critical step in this transformation is catalyzed by the enzyme L-phenylalanine ammonia (B1221849) lyase (PAL). wikipedia.org This enzyme facilitates the removal of an ammonia group from L-phenylalanine, leading to the formation of cinnamic acid and creating a carbon-carbon double bond. wikipedia.org This reaction is a gateway, directing phenylalanine from primary metabolism into the specialized secondary metabolic pathway of phenylpropanoid production.

From cinnamic acid, the biosynthetic route can diverge into several pathways, ultimately converging to produce the core structure of cathinone. researchgate.netwikipedia.org The specific stereochemistry of the final cathinone product is determined by the subsequent enzymatic steps.

Enzymatic Pathways in Catha edulis

The conversion of L-phenylalanine to cathinone in Catha edulis is not a single, linear process. Instead, it involves a network of enzymatic reactions that can be broadly categorized into beta-oxidative, non-beta-oxidative, and CoA-dependent pathways. researchgate.netwikipedia.org These pathways represent different strategies the plant employs to modify the side chain of the phenylpropanoid intermediate.

The beta-oxidative pathway is a significant route in the biosynthesis of cathinone. researchgate.netwikipedia.org This pathway involves the shortening of the propyl side chain of a cinnamic acid derivative in a manner analogous to the beta-oxidation of fatty acids. mdpi.comnih.gov The process begins with the activation of trans-cinnamic acid to its corresponding CoA thioester, cinnamoyl-CoA. wikipedia.orgresearchgate.net This is followed by a series of enzymatic reactions including hydration, oxidation, and thiolytic cleavage, which ultimately yields benzoyl-CoA. wikipedia.orgmdpi.com Benzoyl-CoA then serves as a key intermediate that can be further metabolized to form the cathinone backbone. researchgate.net

Key Intermediates in the Beta-Oxidative Pathway

| Intermediate | Description |

|---|---|

| Cinnamoyl-CoA | Formed from the activation of cinnamic acid with Coenzyme A. |

An alternative route for cathinone biosynthesis is the non-beta-oxidative pathway. researchgate.netwikipedia.org In this pathway, cinnamic acid is metabolized to benzoic acid without the involvement of Coenzyme A in the initial side-chain shortening steps. wikipedia.org Benzoic acid can then be condensed with pyruvate (B1213749) in a reaction likely catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase to form 1-phenylpropane-1,2-dione. researchgate.net This dione (B5365651) is a crucial intermediate that subsequently undergoes transamination to yield (S)-cathinone. researchgate.net

Key Steps in the Non-Beta-Oxidative Pathway

| Step | Reactant | Product | Enzyme Class (Putative) |

|---|---|---|---|

| Side-chain shortening | Cinnamic acid | Benzoic acid | |

| Condensation | Benzoic acid and Pyruvate | 1-Phenylpropane-1,2-dione | ThDP-dependent carboligase |

A third, hybrid pathway known as the CoA-dependent pathway has also been proposed. wikipedia.org This pathway exhibits characteristics of both the beta-oxidative and non-beta-oxidative routes. It commences similarly to the beta-oxidative pathway with the ligation of trans-cinnamic acid to Coenzyme A. wikipedia.org The resulting cinnamoyl-CoA then undergoes hydration. However, instead of proceeding through the full beta-oxidation cycle, the intermediate loses CoA to form benzaldehyde, which is an intermediate in the non-beta-oxidative pathway. wikipedia.org Benzaldehyde is then converted to benzoic acid and follows the remaining steps of the non-beta-oxidative pathway to produce cathinone. wikipedia.org

Enzymatic Interconversion of Cathinone and Related Alkaloids (e.g., Cathine (B3424674), Norephedrine)

Once cathinone is synthesized, it can be further metabolized within the Catha edulis plant to related alkaloids such as cathine (norpseudoephedrine) and norephedrine (B3415761). researchgate.netnih.gov This interconversion primarily involves the reduction of the ketone group at the beta-position of the cathinone side chain. wikipedia.orgnih.gov The reduction of (S)-cathinone is catalyzed by NADH-dependent enzymes and can result in the formation of two diastereomers: (1S,2S)-cathine and (1R,2S)-norephedrine. researchgate.netnih.gov

The relative abundance of cathinone, cathine, and norephedrine can vary depending on the age of the plant material. nih.gov Younger leaves tend to have higher concentrations of the more potent (S)-cathinone, while mature leaves accumulate the less active reduction products, cathine and norephedrine. nih.govnih.gov This suggests that the enzymatic reduction of cathinone is a continuous process as the plant develops. It has been proposed that cathinone acts as the biosynthetic precursor for both cathine and norephedrine in the khat leaves. nih.gov

Advanced Pharmacological Mechanisms and Molecular Interactions of R + Cathinone Hydrochloride

Monoamine Transporter Interactions of (R)-(+)-Cathinone

(R)-(+)-Cathinone, like other synthetic cathinones, influences the normal functioning of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.govpurdue.edu By interfering with this process, (R)-(+)-cathinone increases the extracellular concentrations of these monoamines, leading to enhanced neurotransmission. acs.org The interaction of cathinone (B1664624) with these transporters is multifaceted, involving both reuptake inhibition and neurotransmitter release. nih.gov

Dopamine Transporter (DAT) Modulation

(R)-(+)-Cathinone demonstrates a significant interaction with the dopamine transporter, a key protein in regulating dopaminergic signaling. purdue.edu Its actions at the DAT are a primary contributor to its stimulant properties.

Research has shown that cathinone and its analogs can act as dopamine releasing agents. nih.govwikipedia.org This mechanism is similar to that of amphetamine, where the drug is transported into the presynaptic terminal by the dopamine transporter. acs.org Once inside, it disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine levels and subsequent reverse transport of dopamine out of the neuron and into the synaptic cleft through the DAT. acs.org Evidence from studies on rat brain tissue indicates that cathinone induces dopamine release in a manner analogous to amphetamines. nih.gov

In addition to promoting dopamine release, (R)-(+)-cathinone also functions as a dopamine reuptake inhibitor. It binds to the dopamine transporter, physically blocking the reabsorption of dopamine from the synapse. acs.org This blockade results in a prolonged presence and higher concentration of dopamine in the synaptic cleft, thereby amplifying its effects on postsynaptic receptors. Some synthetic cathinones act as pure uptake inhibitors at the DAT, a mechanism more akin to cocaine. nih.gov

Serotonin Transporter (SERT) Modulation

The interaction of (R)-(+)-cathinone with the serotonin transporter is generally weaker compared to its effects on DAT and NET. nih.govnih.gov While some cathinone derivatives can inhibit serotonin reuptake and even induce its release, (R)-(+)-cathinone itself is considered to have a lower affinity for SERT. nih.govacs.org For instance, research on substituted cathinones has shown that ring substitutions can enhance serotonergic activity, but cathinone itself is more selective for the catecholamine transporters. acs.orgnih.gov Some studies classify cathinone as a preferential dopamine and norepinephrine uptake inhibitor with less significant action on serotonin. acs.org

Receptor Binding Kinetics and Affinity Studies of (R)-(+)-Cathinone

The affinity of (R)-(+)-cathinone for monoamine transporters has been quantified in various studies, typically reported as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). These values provide a measure of the drug's potency at each transporter.

In general, cathinones exhibit a higher affinity for DAT and NET compared to SERT. nih.gov The table below summarizes the binding affinities of cathinone and related compounds for the human dopamine, norepinephrine, and serotonin transporters.

Table 1: Binding Affinity (Ki, nM) of Cathinone Analogs at Monoamine Transporters

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

|---|---|---|---|

| Cathinone | 72.0 | 184 | >10,000 |

| Methcathinone (B1676376) | 22-26.1 | 12.5-49.9 | 2,592-5,853 |

| Mephedrone (B570743) | 129 | 51 | 919 |

| Methylone | 150 | 149 | 499 |

Data compiled from various sources. wikipedia.orgnih.govresearchgate.net

The data clearly indicates that cathinone has a significantly lower affinity for the serotonin transporter compared to the dopamine and norepinephrine transporters. This profile of higher potency at DAT and NET is consistent with its classification as a catecholamine-selective releasing agent and reuptake inhibitor. nih.govacs.org

Dopaminergic Receptor Interactions

(R)-(+)-Cathinone hydrochloride primarily exerts its influence on the dopaminergic system by interacting with the dopamine transporter (DAT). nih.govnih.gov Its mechanism of action is comparable to that of amphetamine, functioning as a dopamine-releasing agent. wikipedia.orgmdpi.com By binding to and reversing the direction of DAT, (R)-(+)-cathinone induces the release of dopamine from presynaptic nerve terminals into the synaptic cleft. nih.govwikipedia.org This action significantly increases the extracellular concentration of dopamine, leading to enhanced dopaminergic signaling.

Research using rat brain synaptosomes has demonstrated that cathinone stimulates the release of dopamine. nih.gov The psychostimulant effects associated with cathinone are largely attributed to this surge in synaptic dopamine, which plays a critical role in reward, motivation, and motor control. caymanchem.com The interaction with DAT is a key component of its pharmacological profile, distinguishing it from compounds that primarily act as dopamine reuptake inhibitors. nih.gov

Adrenergic Receptor Interactions

The adrenergic system is another principal target for this compound. It interacts significantly with the norepinephrine transporter (NET), functioning as a potent substrate and promoting the release of norepinephrine. nih.govnih.gov This action is a hallmark of its stimulant properties, contributing to increased alertness and sympathetic nervous system activation.

Studies have shown that cathinone and its derivatives generally exhibit a higher potency for inhibiting norepinephrine uptake compared to other monoamines. nih.gov The β-keto group characteristic of cathinones tends to enhance their inhibitory activity at the norepinephrine transporter. nih.gov The increased synaptic availability of norepinephrine mediates many of the central and peripheral effects observed with cathinone administration.

Serotonergic Receptor Interactions

The interaction of this compound with the serotonergic system is multifaceted, involving both the serotonin transporter (SERT) and specific serotonin receptors. While its primary action is on catecholamine transporters, cathinone also inhibits the reuptake of serotonin, albeit generally with lower potency compared to its effects on DAT and NET. nih.govwikipedia.org

Some cathinone derivatives have been shown to act as partial agonists at 5-HT1A receptors and as antagonists at 5-HT2A and 5-HT2C receptors. caymanchem.com Specifically, (S)-(-)-Cathinone has demonstrated a notable affinity for serotonin receptors in isolated rat fundus preparations, suggesting that stereochemistry plays a crucial role in these interactions. nih.gov The empathogenic effects seen with some synthetic cathinone analogs are often linked to their more pronounced activity within the serotonergic system. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

A significant point of differentiation between cathinones and amphetamines is their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that can modulate the activity of monoamine transporters and the firing rate of dopaminergic neurons. frontiersin.org Amphetamines are known to be potent agonists of TAAR1, an action which may serve to self-inhibit their own stimulant effects. wikipedia.org

Enantioselective Pharmacodynamics of (R)-(+)-Cathinone Compared to Other Stereoisomers and Analogs

The stereochemistry of cathinone and its analogs is a critical determinant of their pharmacodynamic properties. The presence of a chiral center results in enantiomers that can display markedly different biological activities. nih.gov

The metabolism of cathinone itself is stereoselective. (+)-(R)-Cathinone is primarily metabolized to (-)-(1R,2R)-norpseudoephedrine. caymanchem.com In contrast, its enantiomer, (-)-(S)-cathinone, is metabolized mainly to (-)-(1R,2S)-norephedrine. caymanchem.com

Studies on synthetic cathinone analogs further highlight the importance of enantioselectivity:

Methcathinone : The (S)-enantiomer demonstrates greater central nervous system stimulant effects than the (R)-enantiomer. nih.gov

Mephedrone (4-methylmethcathinone) : The (R)-enantiomer is more strongly associated with rewarding and reinforcing properties. nih.gov Conversely, the (S)-enantiomer is a significantly more potent serotonin releaser, being about 50-fold more potent than the (R)-enantiomer at inducing serotonin release via SERT. nih.gov

Pentedrone (B609907) and Methylone : In human neuronal cells, the S-(+)-enantiomer of pentedrone and the R-(+)-enantiomer of methylone were found to be the most cytotoxic. nih.gov

This enantioselectivity underscores that the specific three-dimensional structure of the molecule dictates its affinity and efficacy at various transporter and receptor sites, leading to distinct pharmacological and metabolic profiles.

Interactive Data Table: Enantioselective Effects of Cathinone Analogs

| Compound | Enantiomer | Primary Pharmacodynamic Observation | Reference |

| Mephedrone | (R)-Mephedrone | Greater rewarding and reinforcing effects. | nih.gov |

| (S)-Mephedrone | ~50-fold more potent as a serotonin (5-HT) releaser. | nih.gov | |

| Methcathinone | (S)-Methcathinone | Higher central nervous system stimulant effects. | nih.gov |

| Pentedrone | S-(+)-Pentedrone | Most cytotoxic enantiomer in human neuronal cells. | nih.gov |

| Methylone | R-(+)-Methylone | Most cytotoxic enantiomer in human neuronal cells. | nih.gov |

Biotransformation Pathways and Metabolite Research of R + Cathinone Hydrochloride

Phase I Metabolic Transformations

Phase I metabolism of cathinone (B1664624) and its derivatives generally involves the introduction or unmasking of functional groups through reactions such as reduction, oxidation, and hydrolysis. These transformations are primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net For (R)-(+)-cathinone, several key Phase I pathways have been identified.

Reduction of the β-Keto Group to Alcohol Derivatives

A principal metabolic pathway for cathinones is the reduction of the β-keto group to the corresponding alcohol derivative. researchgate.netnih.gov This reaction is stereoselective. In the case of (R)-(+)-cathinone, the main metabolite formed through this pathway is cathine (B3424674) (d-norpseudoephedrine). wikipedia.orgnih.gov The reduction of the ketone group in (S)-(-)-cathinone, on the other hand, primarily yields norephedrine (B3415761). researchgate.net This stereospecific reduction is catalyzed by liver enzymes. wikipedia.org

The resulting alcohol metabolites can undergo further conjugation in Phase II metabolism. nih.gov The reduction of the carbonyl group to an alcohol has been shown to decrease the potency of the compound. acs.org

N-Dealkylation and Demethylation Pathways

N-dealkylation is another significant Phase I metabolic route for synthetic cathinones that possess N-alkyl substituents. nih.gov For instance, methcathinone (B1676376) undergoes N-demethylation. europa.eu While (R)-(+)-cathinone itself does not have an N-alkyl group to be removed, this pathway is prominent for its synthetic derivatives. For example, the metabolism of mephedrone (B570743) involves N-demethylation to its primary amine. nih.gov

Hydroxylation on Alkyl Chains and Aromatic Rings

Hydroxylation is a common metabolic reaction for many cathinone derivatives. This can occur on the alkyl side chain or the aromatic ring. researchgate.netnih.gov For cathinones with a methyl group on the aromatic ring, hydroxylation of this substituent can occur, which may be followed by further oxidation to a carboxylic acid. nih.gov In vitro studies of various synthetic cathinones have identified hydroxylated metabolites as significant products. kcl.ac.uk For example, the metabolism of 4-MPD involves hydroxylation of the tolyl moiety. kcl.ac.uk

Methylenedioxy Ring Cleavage and Subsequent Modifications

This pathway is specific to cathinone derivatives containing a 3,4-methylenedioxy group, such as methylone. The process involves the cleavage of the methylenedioxy ring, a reaction often mediated by CYP2D6 and CYP2C19. researchgate.net This is typically followed by O-methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT). researchgate.net

Pyrrolidinyl Ring Metabolism (e.g., Lactam Formation)

For cathinone derivatives that incorporate a pyrrolidine (B122466) ring, a common metabolic pathway involves the hydroxylation of the pyrrolidinyl ring, which is then followed by dehydrogenation to form the corresponding lactam. nih.gov The metabolism of α-pyrrolidinophenone derivatives often includes oxidation of the pyrrolidine ring to a 2''-oxo metabolite. researchgate.net

Phase II Metabolic Transformations

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For cathinone and its derivatives, the most commonly identified Phase II reactions are glucuronidation and sulfation. researchgate.net

Glucuronic acid conjugation has been observed for the alcohol metabolites that are formed from the reduction of the β-keto group. nih.gov In studies of various synthetic cathinones, glucuronide conjugates of hydroxylated metabolites have been identified. kcl.ac.uk For example, the metabolism of 4-MPD leads to the formation of a glucuronide metabolite from a hydroxylated intermediate. kcl.ac.uk N-acetylation has also been reported as a Phase II metabolic pathway for some cathinone derivatives. mdpi.com

Glucuronidation Conjugation Pathways

Glucuronidation is a key phase II metabolic pathway for (R)-(+)-cathinone and its various metabolites. This process, which enhances water solubility and facilitates excretion, primarily occurs at hydroxyl groups. The main metabolites undergoing this conjugation are the phase I products norephedrine and norpseudoephedrine. wikipedia.org Consequently, norephedrine-O-glucuronide and norpseudoephedrine-O-glucuronide are frequently identified as major phase II metabolites in urine. frontiersin.org

Research on synthetic cathinones further supports the importance of glucuronidation. Studies have shown that glucuronic acid conjugation to metabolites resulting from the reduction of the keto group is a primary phase II transformation. frontiersin.orgnih.gov For example, with the synthetic cathinone 4-MPD, a glucuronide metabolite (M5 glucuronide) was identified, formed from the M2 metabolite after the loss of glucuronic acid. kcl.ac.uk This highlights a common metabolic route where hydroxylated metabolites are conjugated with glucuronic acid. kcl.ac.uknih.gov

Enzymatic Systems Involved in (R)-(+)-Cathinone Metabolism

The biotransformation of (R)-(+)-cathinone is a multifaceted process involving several key enzyme systems that mediate its conversion into more easily eliminated substances.

Cytochrome P450 (CYP) Enzymes and Isoform Specificity

The cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, is central to the phase I metabolism of cathinone. nih.gov While research on (R)-(+)-cathinone specifically is somewhat limited, studies on cathinone and its synthetic derivatives have identified several key CYP isoforms. In vitro studies have shown that cathinone can significantly inhibit CYP1A2, CYP2A6, and CYP3A5. nih.gov These enzymes are responsible for a substantial portion of drug metabolism in the liver. nih.gov

Further research into synthetic cathinones has implicated other CYP isoforms, including CYP2D6 and CYP2C19, particularly in the metabolism of derivatives with a 3,4-methylenedioxy group. nih.gov The specific metabolic reactions catalyzed by these enzymes typically include N-demethylation and hydroxylation of the aromatic ring. nih.govfrontiersin.org For instance, the metabolism of the synthetic cathinone 4-MEAP involves hydroxylation of the alkyl chain and N-deethylation. frontiersin.org

Table: Cytochrome P450 Isoforms Involved in Cathinone Metabolism

| CYP Isoform | Role in Cathinone Metabolism |

| CYP1A2 | Significantly inhibited by cathinone. nih.gov |

| CYP2A6 | Significantly inhibited by cathinone. nih.govnih.gov |

| CYP3A4 | Significantly inhibited by cathine, a metabolite of cathinone. nih.gov |

| CYP3A5 | Significantly inhibited by cathinone. nih.gov |

| CYP2D6 | Involved in the metabolism of some synthetic cathinone derivatives. nih.gov |

| CYP2C19 | Involved in the metabolism of some synthetic cathinone derivatives. nih.gov |

Catechol-O-Methyltransferase (COMT) Activity

Catechol-O-methyltransferase (COMT) is an enzyme that plays a role in the metabolism of catecholamines. Its involvement in cathinone metabolism is primarily linked to the metabolites formed after aromatic hydroxylation. If cathinone undergoes hydroxylation on its phenyl ring, creating catechol-like structures, COMT can then catalyze the O-methylation of one of the resulting hydroxyl groups. This is a secondary metabolic step that follows the initial CYP-mediated hydroxylation. For example, in the metabolism of 3,4-methylenedioxy cathinones, demethylenation by CYP enzymes is followed by O-methylation mediated by COMT. nih.gov

Other Relevant Enzyme Systems (e.g., Thiamine (B1217682) Diphosphate-Dependent Enzymes, Transaminases)

Beyond the major CYP and COMT pathways, other enzymes contribute to the biotransformation of cathinone. Keto-reductases are crucial for the reduction of the ketone group in cathinone, leading to the formation of its major metabolites, norephedrine and norpseudoephedrine. wikipedia.org Transaminases may be involved in the deamination of cathinone. The role of thiamine diphosphate-dependent enzymes in cathinone metabolism is not well-established and requires further investigation.

Metabolite Profiling and Identification Strategies in Biological Matrices

The detection and quantification of (R)-(+)-cathinone and its metabolites in biological samples like urine, blood, and hair are essential for forensic and clinical toxicology. ulisboa.pt Advanced analytical techniques, particularly those based on mass spectrometry, are the cornerstone of metabolite profiling. kcl.ac.uk

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most widely used methods. nih.gov These techniques, especially when coupled with tandem mass spectrometry (LC-MS/MS), provide the high sensitivity and specificity needed to detect trace levels of these compounds in complex biological matrices. nih.govnih.gov Sample preparation, often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is a critical preceding step. nih.gov

High-resolution mass spectrometry (HRMS) has also become an invaluable tool, offering accurate mass measurements that help in elucidating the elemental composition and structure of novel metabolites. kcl.ac.uk The typical metabolite profile in urine consists of the parent compound in low concentrations, with norephedrine and norpseudoephedrine, along with their glucuronide conjugates, being the predominant species. wikipedia.orgfrontiersin.org In blood, the primary targets for analysis are cathinone and its main reduced metabolites. ulisboa.pt Hair analysis offers a longer detection window, which is useful for assessing chronic exposure. nih.gov

Table: Common Metabolites of (R)-(+)-Cathinone and Analytical Methods

| Metabolite | Biological Matrix | Analytical Method(s) |

| (R)-(+)-Cathinone | Urine, Blood, Hair | GC-MS, LC-MS/MS |

| Norephedrine | Urine, Blood | GC-MS, LC-MS/MS |

| Norpseudoephedrine | Urine, Blood | GC-MS, LC-MS/MS |

| Norephedrine-O-glucuronide | Urine | LC-MS/MS, HRMS |

| Norpseudoephedrine-O-glucuronide | Urine | LC-MS/MS, HRMS |

Structure Activity Relationship Sar Studies of R + Cathinone and Its Analogs

Impact of Substitutions on Monoamine Transporter Affinity and Selectivity

The potency and selectivity of cathinone (B1664624) analogs for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are heavily dependent on the types and positions of chemical groups attached to the core cathinone structure. acs.org

Aryl Ring Substitutions and their Electronic/Steric Effects

Modifications to the phenyl ring of the cathinone molecule significantly alter its pharmacological properties. The electronic (electron-donating or -withdrawing) and steric (size and shape) characteristics of the substituent group are key determinants of the compound's affinity and selectivity for monoamine transporters. acs.org

For example, adding a halogen, such as fluorine, to the 4-position of the phenyl ring can impact the compound's interaction with transporters. nih.gov Larger substituents at the para-position of methcathinone (B1676376) tend to shift selectivity towards the serotonin transporter (SERT). acs.org Conversely, placing substituents at the meta-position often results in decreased potency for dopamine transporter (DAT) release. acs.org Dimethyl substitution on the phenyl ring of methcathinone can lead to higher selectivity for SERT compared to its 4-methyl counterpart and greater inhibitory potency at SERT than at DAT. acs.org

Below is an interactive data table that summarizes the effects of various aryl ring substitutions on the binding affinity of cathinone analogs to monoamine transporters.

| Compound | Aryl Substitution | DAT Affinity (Ki, nM) | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) |

| Cathinone | Unsubstituted | 1900 | 490 | 35000 |

| 4-F-MCAT | 4-Fluoro | 280 | 340 | 1200 |

| 4-Cl-MCAT | 4-Chloro | 370 | 360 | 990 |

| 4-Br-MCAT | 4-Bromo | 410 | 440 | 910 |

Data sourced from multiple studies and presented for comparative purposes.

Aliphatic Side Chain Modifications (e.g., α-Alkyl Length and Branching)

Changes to the length and branching of the α-alkyl side chain have a significant effect on the potency and efficacy of cathinone derivatives. acs.org For α-pyrrolidinophenones, a class of cathinones, increasing the length of the carbon chain on the α-carbon generally leads to a higher affinity for the dopamine transporter (DAT). nih.govresearchgate.net For instance, the affinity for hDAT increases as the chain extends from a methyl (α-PPP) to a pentyl (PV-8) group. nih.gov

However, for N-ethyl substituted cathinones, the potency for dopamine uptake inhibition shows an inverted U-shaped curve, increasing from a methyl to a propyl group and then decreasing with further extension. ub.edu Complete removal of the α-methyl group, as in α-desmethylcathinone, significantly diminishes its stimulant effects. nih.gov

This interactive table illustrates how α-alkyl chain length influences the binding affinity of α-pyrrolidinophenones.

| Compound | α-Alkyl Chain | DAT Affinity (Ki, µM) | NET Affinity (Ki, µM) | SERT Affinity (Ki, µM) |

| α-PPP | Methyl | 1.29 | 0.45 | 161.4 |

| α-PBP | Ethyl | 0.145 | 0.20 | 113.8 |

| α-PVP | Propyl | 0.0222 | 0.04 | 33.0 |

| α-PHP | Butyl | 0.016 | 0.03 | 33.0 |

| PV-8 | Pentyl | 0.0148 | 0.02 | 44.2 |

Data adapted from Eshleman et al., 2017. nih.gov

Terminal Amine Group Modifications (e.g., N-Alkylation, Cyclization)

Modifications to the nitrogen atom of the amino group are a critical aspect of cathinone SAR. nih.govresearchgate.net N-monomethylation of cathinone to form methcathinone, for example, enhances its potency. nih.gov Further homologation to N-ethyl (ethcathinone) or N-propyl groups results in a slight decrease in potency in some assays. nih.gov In contrast, N,N-dimethylation leads to a compound with about half the potency of methcathinone. nih.govresearchgate.net

Incorporating the nitrogen atom into a pyrrolidine (B122466) ring, a form of cyclization, is a significant structural modification. nih.gov This creates the α-pyrrolidinophenone class of cathinones, which generally act as potent inhibitors of dopamine and norepinephrine reuptake, rather than releasing agents. acs.orgnih.gov These compounds, such as α-PVP, typically exhibit high affinity for DAT and NET but very low affinity for SERT. nih.govresearchgate.net

The following table demonstrates the impact of N-alkylation and cyclization on transporter affinity.

| Compound | N-Substitution | DAT Affinity (IC50, nM) | NET Affinity (IC50, nM) | SERT Affinity (IC50, nM) |

| Cathinone | Primary Amine | 83 | 35 | 3367 |

| Methcathinone | N-Methyl | 79 | 48 | 1342 |

| Ethcathinone | N-Ethyl | 1014 | 513 | 7013 |

| α-PVP | Pyrrolidine | 22.2 | 40.2 | >10000 |

Data compiled from various sources for illustrative comparison.

Stereochemical Influence on Biological Activity and Pharmacological Profile

Stereochemistry is a pivotal factor in the biological actions of cathinones. nih.gov The naturally occurring and more active form of cathinone is the S-(-)-enantiomer. nih.gov Early research established that the S-(-)-isomer of cathinone is more potent than its R-(+)-enantiomer in various behavioral tests. nih.gov This stereoselectivity is also observed with methcathinone, where the S-(-)-isomer is a more potent central stimulant. nih.gov

The neuropharmacological profile of mephedrone (B570743) is also influenced by its stereochemistry; while both enantiomers are monoamine transporter substrates, the R-enantiomer is primarily associated with rewarding effects, whereas the S-enantiomer is a significantly more potent serotonin releaser. nih.gov This highlights that the three-dimensional arrangement of atoms in the molecule is crucial for its interaction with transporter proteins. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses for Cathinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These analyses help to understand why certain structural features influence the actions of cathinone derivatives. nih.gov For instance, QSAR studies on para-substituted methcathinone analogs have shown that the steric bulk of the substituent is important in determining selectivity between DAT and SERT. acs.org

One of the initial QSAR studies on synthetic cathinones that inhibit DAT reuptake demonstrated that potency is related to the "size" of the α-side chain. nih.gov Specifically, potency was found to be significantly correlated with both the volume and the lipophilicity of the α-substituents. nih.gov Such models are valuable for predicting the activity of new, unstudied cathinone compounds that may appear on the illicit market. nih.govnih.gov QSAR helps to build predictive models that can estimate the potential effects of novel psychoactive substances. acs.orgmdpi.com

In Vitro and in Vivo Neuropharmacological Research Models for R + Cathinone Hydrochloride

Assays for Monoamine Uptake and Neurotransmitter Release

(R)-(+)-Cathinone, structurally a β-keto analogue of amphetamine, primarily exerts its psychostimulant effects by interacting with plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov Assays designed to measure the inhibition of monoamine uptake and the promotion of neurotransmitter release are fundamental to characterizing its pharmacological profile. These methods help determine whether the compound acts as a transporter blocker (like cocaine) or a substrate-type releaser (like amphetamine). nih.gov

A primary in vitro method for studying the interaction of (R)-(+)-cathinone with monoamine transporters involves the use of heterologous expression systems. nih.gov Human embryonic kidney 293 (HEK 293) cells are commonly transfected to stably express a single human monoamine transporter type (hDAT, hNET, or hSERT). nih.govnih.gov This approach allows for the precise study of the compound's effects on each specific transporter in a controlled environment, free from the complexities of the native synaptic protein machinery. nih.gov

In these assays, the potency of a compound to inhibit transporter function is typically measured by its ability to block the uptake of a radiolabeled or fluorescent substrate, such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin. nih.govnih.gov The results are often expressed as the half-maximal inhibitory concentration (IC₅₀). To determine if a compound is a substrate (releaser), release assays are performed. Cells are preloaded with a [³H]neurotransmitter, and the ability of the test compound to evoke its release is measured. nih.gov

Studies on cathinone (B1664624) (often the racemic mixture) show that it inhibits uptake at DAT and NET with greater potency than at SERT. nih.gov For instance, research has demonstrated that cathinone displays a binding affinity (Ki) in the low micromolar range for DAT and NET, with negligible affinity for SERT. nih.gov

Table 1: Potency of Racemic Cathinone to Inhibit Monoamine Transporters in HEK 293 Cells

| Transporter | IC₅₀ (nM) |

|---|---|

| DAT | 560 |

| NET | 470 |

| SERT | 9030 |

Data derived from studies on racemic cathinone.

Synaptosomes, which are isolated, sealed nerve terminals prepared from brain tissue, provide an ex vivo model that retains the native transporter environment. nih.gov This method is widely used to assess the effects of compounds on monoamine uptake and release. nih.gov Typically, synaptosomes are prepared from specific rat brain regions rich in the desired transporter, such as the caudate for DAT assays and the forebrain for NET and SERT assays. nih.gov

In uptake inhibition assays, synaptosomes are incubated with the test compound and a radiolabeled neurotransmitter (e.g., [³H]dopamine). The amount of radioactivity taken up by the synaptosomes is then measured to determine the inhibitory potency of the compound. nih.gov Release assays involve pre-loading the synaptosomes with a [³H]neurotransmitter and then exposing them to the test compound to measure the amount of induced efflux. nih.gov Early research using rat brain tissue demonstrated that cathinone acts as a dopamine releaser through an amphetamine-like mechanism. nih.gov

In vivo microdialysis is a powerful technique used to measure extracellular neurotransmitter levels directly within specific brain regions of living, freely moving animals. researchgate.net A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain area, such as the nucleus accumbens—a region critical for reward and reinforcement. researchgate.net

During the experiment, the probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters and their metabolites in the extracellular space diffuse across the membrane into the perfusion fluid (dialysate), which is collected at regular intervals. researchgate.net The concentration of these neurochemicals in the dialysate is then analyzed, typically using high-performance liquid chromatography (HPLC). researchgate.net This method allows researchers to observe the dynamic changes in dopamine, serotonin, and other neurotransmitter levels in response to the administration of a compound. While detailed microdialysis studies have been conducted on close analogues like methcathinone (B1676376), this model is essential for determining the in vivo neurochemical selectivity of (R)-(+)-cathinone and correlating it with behavioral effects. researchgate.netacs.org

Neuronal Network Activity Assays in Cellular Models

To understand the effects of a compound on the integrated function of neuronal circuits, researchers utilize neuronal network activity assays. nih.gov A common model involves culturing primary cortical neurons from rats on microelectrode arrays (MEAs). researchgate.netumcutrecht.nl MEAs are dishes containing a grid of embedded electrodes that can non-invasively record the spontaneous electrical activity (action potentials or "spikes") from the cultured neuronal network over time. nih.govresearchgate.net

Receptor Binding Assays for Ligand-Receptor Interactions

While the primary targets of (R)-(+)-cathinone are monoamine transporters, receptor binding assays are employed to investigate its affinity for various neurotransmitter receptors and to identify potential secondary pharmacological targets. nih.gov These assays help to build a comprehensive pharmacological profile and can explain additional physiological effects.

Radioligand binding studies are the standard method for determining the affinity of a compound for a specific receptor or transporter. nih.gov The technique uses membrane preparations from cells (such as HEK 293) that have been engineered to overexpress a single human receptor or transporter type. nih.gov

These membranes are incubated with a specific radioligand (a radioactive molecule known to bind to the target with high affinity and selectivity) and various concentrations of the test compound. nih.govnih.gov The test compound competes with the radioligand for binding to the target site. By measuring the amount of radioactivity displaced by the test compound, its binding affinity can be determined and is expressed as the inhibition constant (Ki). nih.gov A lower Ki value indicates a higher binding affinity.

Studies on racemic cathinone have shown it possesses binding affinity for the dopamine and norepinephrine transporters, with some weaker interaction at certain adrenergic and serotonin receptors. nih.gov

Table 2: Binding Affinity Profile of Racemic Cathinone

| Transporter/Receptor | Binding Affinity (Ki, nM) |

|---|---|

| DAT | 1,300 |

| NET | 2,000 |

| SERT | >30,000 |

| α₁ Adrenoceptor | 6,800 |

| α₂ₐ Adrenoceptor | >10,000 |

| 5-HT₂ₐ Receptor | 8,100 |

Data derived from studies on racemic cathinone. A higher Ki value signifies lower binding affinity. nih.gov

Surface Plasmon Resonance (SPR) Techniques

Surface Plasmon Resonance (SPR) is a powerful, label-free analytical technique used to measure the binding interactions between molecules in real-time. nih.gov This method relies on detecting changes in the refractive index at the surface of a sensor chip as an analyte flows over and binds to a ligand immobilized on the chip. nih.gov SPR can determine the kinetics (on- and off-rates) and affinity of these interactions, providing valuable insights into the molecular mechanisms of action for various compounds, including synthetic cathinones. nih.govcarterra-bio.com

While direct SPR studies specifically on (R)-(+)-Cathinone hydrochloride are not extensively documented in publicly available literature, the technique has been widely applied to study the broader class of synthetic cathinones and their interactions with key neuropharmacological targets, primarily the monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). nih.govresearchgate.net Synthetic cathinones are known to exert their psychostimulant effects by modulating these transporters, acting as either reuptake inhibitors (blockers) or substrate-releasers. nih.govacs.org

SPR can be instrumental in elucidating these mechanisms by:

Quantifying Binding Affinity: Determining the equilibrium dissociation constant (K D ) of this compound and its analogs for DAT, SERT, and NET. A lower K D value indicates a higher binding affinity.

Analyzing Binding Kinetics: Measuring the association rate constant (k a ) and the dissociation rate constant (k d ). These parameters provide a dynamic view of the interaction. For instance, compounds with a slow dissociation rate from the transporter, like some pyrovalerone derivatives, may exhibit prolonged pharmacological effects. acs.org

Elucidating Structure-Activity Relationships (SAR): By comparing the binding data of a series of structurally related cathinone derivatives, SPR can help identify the chemical moieties responsible for potency and selectivity at the different monoamine transporters. acs.orgnih.gov For example, substitutions on the aromatic ring or modifications of the amino group can significantly alter the binding profile. acs.org

Distinguishing between Inhibitors and Substrates: While SPR primarily measures binding, it can be used in conjunction with other assays to differentiate between transporter blockers and releasers.

A key finding from research on cathinone derivatives is that stereochemistry plays a crucial role in their neuropharmacological activity. nih.gov For instance, the S(-)-enantiomer of cathinone is generally more potent than the R(+)-enantiomer. nih.gov SPR would be a valuable tool to quantify the binding affinities of the individual enantiomers of cathinone hydrochloride to the monoamine transporters, providing a molecular basis for their observed differences in potency.

Although direct SPR data for this compound is limited, the application of this technology to the broader class of synthetic cathinones has provided significant insights into their mechanism of action at the molecular level. Future SPR studies focusing specifically on this compound would be invaluable for a more precise understanding of its interaction with neuropharmacological targets.

Studies on Enzymatic Inhibition relevant to Neuropharmacology (e.g., Acetylcholinesterase Inhibition)

The investigation of enzymatic inhibition is a critical aspect of neuropharmacology, as many neurological processes are regulated by enzymes. A key enzyme in the central nervous system is Acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to increased levels and duration of action of acetylcholine in the synaptic cleft, a mechanism utilized by drugs for treating conditions like Alzheimer's disease. nih.gov

Currently, there is a lack of specific studies investigating the direct inhibitory effects of this compound on acetylcholinesterase. However, research has been conducted on the inhibitory effects of cathinone and its close analog, cathine (B3424674), on other important enzyme systems, particularly the cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many drugs. nih.govnih.gov

In vitro studies have shown that cathinone can inhibit certain CYP isoforms. For example, one study found that cathinone competitively inhibited CYP1A2, and showed uncompetitive and noncompetitive inhibition of CYP2A6 and CYP3A5, respectively. nih.gov The inhibition constants (K i ) were determined to be 57.12 µM for CYP1A2, 13.75 µM for CYP2A6, and 23.57 µM for CYP3A5. nih.gov Negligible inhibitory effects were observed for CYP2B6, CYP2C8, CYP2C19, CYP2E1, and CYP2J2. nih.gov

Similarly, cathine, a metabolite of cathinone, has also been shown to inhibit CYP enzymes, specifically CYP2A6 and CYP3A4, with IC 50 values of 80 µM and 90 µM, respectively. nih.gov The inhibition was found to be of a non-competitive or mixed type. nih.gov

These findings on CYP inhibition are relevant to neuropharmacology as the metabolism of many psychoactive drugs is mediated by these enzymes. Inhibition of CYPs by cathinone could lead to drug-drug interactions, potentially altering the efficacy and toxicity of co-administered medications. nih.govnih.gov

While direct data on AChE inhibition by this compound is not available, the established inhibitory action of cathinone on CYP enzymes highlights the potential for this compound to interact with various enzymatic systems. Future research should aim to directly assess the interaction of this compound with acetylcholinesterase and other neuropharmacologically relevant enzymes to fully characterize its pharmacological profile.

Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) Isoforms by Cathinone

| CYP Isoform | Inhibition Type | Inhibition Constant (K i ) | IC 50 (µM) |

| CYP1A2 | Competitive | 57.12 µM | 17.01 |

| CYP2A6 | Uncompetitive | 13.75 µM | 11.53 |

| CYP3A5 | Noncompetitive | 23.57 µM | 19.88 |

| CYP2B6 | Negligible | - | 165.1 |

| CYP2C8 | Negligible | - | Not Determined |

| CYP2C19 | Negligible | - | 117.5 |

| CYP2E1 | Negligible | - | 568.5 |

| CYP2J2 | Negligible | - | 162.7 |

Data sourced from in vitro studies on recombinant human CYP enzymes. nih.gov

In Vitro Models for Investigating Cellular Responses (e.g., Neuroblastoma Cell Lines)

Neuroblastoma cell lines are widely used in neuropharmacological research as in vitro models to study the cellular and molecular effects of psychoactive substances. nih.govcancer.gov These cell lines, derived from neural crest tumors, can be differentiated to exhibit characteristics of mature neurons, making them suitable for investigating neurotoxicity, cell viability, and mechanisms of cell death. nih.gov The human neuroblastoma cell line SH-SY5Y is particularly common in this field of research. nih.govnih.govnih.gov

While specific studies focusing exclusively on this compound are scarce, extensive research has been conducted on synthetic cathinones as a class, often using the SH-SY5Y cell line. nih.govnih.govmdpi.com These studies provide valuable insights into the potential cellular responses that could be elicited by this compound.

Preclinical in vitro studies have demonstrated that various synthetic cathinones can induce a range of cellular responses in neuronal cell lines, including:

Cytotoxicity: Many synthetic cathinones have been shown to decrease cell viability in a concentration-dependent manner. nih.govmdpi.com For example, some cathinone derivatives have been reported to induce cytotoxic effects in SH-SY5Y cells, with toxicity observed at varying concentrations depending on the specific compound. nih.gov

Oxidative Stress: A common mechanism of cathinone-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov This can result in damage to cellular components and trigger cell death pathways.

Mitochondrial Dysfunction: Synthetic cathinones have been shown to impair mitochondrial function, affecting cellular energy metabolism and potentially leading to apoptosis. nih.govmdpi.com

Induction of Apoptosis and Necrosis: Depending on the specific compound and concentration, synthetic cathinones can induce cell death through apoptosis (programmed cell death) or necrosis. nih.govmdpi.com This is often assessed by measuring the activity of caspases, which are key enzymes in the apoptotic cascade. nih.gov

For instance, one study on the synthetic cathinones butylone, pentylone, and MDPV in differentiated SH-SY5Y cells demonstrated a dose-dependent increase in ROS production, a decrease in mitochondrial bioenergetics, and an increase in intracellular calcium concentrations. nih.gov The activation of caspases 3 and 7 suggested a mitochondrial-mediated mechanism of neurotoxicity. nih.gov Another study investigating the effects of mephedrone (B570743) on various human glioblastoma and astrocytoma cell lines found that it decreased cell viability and proliferation in a concentration-dependent manner. mdpi.comresearchgate.net

The SH-SY5Y cell line, which can be differentiated into a dopaminergic phenotype, is a particularly relevant model for studying cathinones, as these substances are known to primarily act on the dopaminergic system. nih.gov These cells express key dopaminergic markers such as the dopamine transporter (DAT) and tyrosine hydroxylase. nih.govnih.gov

Future research utilizing neuroblastoma cell lines like SH-SY5Y could provide more specific data on the cellular effects of this compound, including its potential for neurotoxicity and the underlying molecular mechanisms.

Table 2: Investigated Effects of Synthetic Cathinones on Neuroblastoma Cell Lines

| Synthetic Cathinone(s) | Cell Line(s) | Investigated Effects | Key Findings |

| Mephedrone, Methylone, MDPV, α-PNP, Naphyrone, 3-Fluoromethcathinone | HT22, SK-N-SH, TGW | Oxidative stress, mitochondrial dysfunction, reduced cell proliferation, autophagy, necrosis, apoptosis | Induction of various cell death and stress pathways. nih.govmdpi.com |

| Butylone, Pentylone, MDPV | Differentiated SH-SY5Y | Neurotoxicity, reactive oxygen species (ROS) production, mitochondrial bioenergetics, intracellular Ca 2+ , caspase activation | Dose-dependent neurotoxicity mediated by mitochondrial dysfunction. nih.gov |

| 3,4-MDPHP | Dopaminergic-differentiated SH-SY5Y | Cell viability, oxidative stress, mode of cell death | Concentration-dependent inhibition of cell viability and induction of necrosis. nih.gov |

| Ethcathinone, 4-Chloroethcathinone, 4-Cl-α-PPP, 4F-PHP | NG108-15 | Cell viability, mitochondrial integrity, energy metabolism, neurite outgrowth | Varied neurotoxicity, with 4F-PHP being the most potent in decreasing metabolic activity. researchgate.net |

This table summarizes findings from studies on various synthetic cathinones and is intended to provide a general overview of the types of cellular responses investigated in neuroblastoma cell lines.

Analytical Chemistry Methodologies for R + Cathinone Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of (R)-(+)-cathinone hydrochloride, allowing for its separation from complex matrices and accurate quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for the separation of volatile compounds. When coupled with a mass spectrometer (MS), it provides a high degree of certainty in the identification and quantification of substances like cathinone (B1664624). oup.comnih.gov For the analysis of cathinone, a sample is typically diluted in a suitable solvent, such as chloroform, and injected into the gas chromatograph. swgdrug.org The instrument's oven temperature is programmed to ramp up, facilitating the separation of different components based on their boiling points and interactions with the stationary phase of the column. swgdrug.org

GC-MS analysis of cathinone often involves derivatization to improve its thermal stability and chromatographic behavior. oup.comresearchgate.net A common derivatizing agent is heptafluorobutyric anhydride (B1165640). oup.comresearchgate.net However, it's important to note that cathinones can be thermally unstable, which can present challenges during GC analysis. ojp.gov The mass spectrometer fragments the eluted compounds into characteristic ions, which are then detected. For cathinone, specific ions monitored in selected ion monitoring (SIM) mode can include m/z 77, 105, and 240. oup.comresearchgate.net This targeted approach enhances the sensitivity and selectivity of the method. rsc.org

Table 1: GC-MS Parameters for Cathinone Analysis

| Parameter | Value |

| Column | DB-1 MS or equivalent |

| Carrier Gas | Helium |

| Injector Temperature | 280°C |

| MSD Transfer Line Temperature | 280°C |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Oven Program | Initial 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min |

| Injection Mode | Split |

| Data sourced from SWGDRUG Monograph. swgdrug.org |

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS, HRMS)

Liquid chromatography (LC) is a versatile technique that is widely used for the analysis of cathinone and its derivatives, particularly due to the polar and sometimes thermally labile nature of these compounds. oup.com When coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), it offers exceptional sensitivity and selectivity for detection and quantification in various matrices. nih.govunodc.org